Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-
Brand Name: Vulcanchem
CAS No.: 959003-65-7
VCID: VC7397994
InChI: InChI=1S/C18H24N2O/c1-12-16(11-19-20(12)2)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+
SMILES: CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Molecular Formula: C18H24N2O
Molecular Weight: 284.403

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-

CAS No.: 959003-65-7

Cat. No.: VC7397994

Molecular Formula: C18H24N2O

Molecular Weight: 284.403

* For research use only. Not for human or veterinary use.

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- - 959003-65-7

Specification

CAS No. 959003-65-7
Molecular Formula C18H24N2O
Molecular Weight 284.403
IUPAC Name (E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Standard InChI InChI=1S/C18H24N2O/c1-12-16(11-19-20(12)2)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+
Standard InChI Key PRXBAPUGJXTDBN-ONEGZZNKSA-N
SMILES CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₈H₂₄N₂O, reflects a hybrid structure comprising two distinct domains:

  • A 1-adamantyl group (tricyclic C₁₀H₁₅), which provides steric bulk and lipophilicity.

  • A 1,5-dimethylpyrazol-4-yl propenone moiety (C₈H₉N₂O), featuring an α,β-unsaturated ketone bridge.

The adamantane group adopts a rigid diamondoid conformation, while the pyrazole ring contributes planar aromaticity. The propenone linker (C=C-O) enables conjugation between the two domains, influencing electronic properties and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight284.403 g/mol
IUPAC Name(E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
SMILESCC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Topological Polar Surface Area45.1 Ų
Lipophilicity (LogP)Estimated 3.8 (calculated)

The E-configuration of the propenone group is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and pyrazole nitrogen.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a Claisen-Schmidt condensation between 1-adamantyl methyl ketone and 1,5-dimethylpyrazole-4-carbaldehyde under alkaline conditions :

Reaction Scheme
1-Adamantyl methyl ketone+1,5-Dimethylpyrazole-4-carbaldehydeKOH, EtOHPropenone Derivative\text{1-Adamantyl methyl ketone} + \text{1,5-Dimethylpyrazole-4-carbaldehyde} \xrightarrow{\text{KOH, EtOH}} \text{Propenone Derivative}

Key parameters:

  • Solvent: Ethanol/water mixture (3:1 v/v).

  • Temperature: Reflux at 80°C for 12–16 hours.

  • Yield: 68–72% after recrystallization from dichloromethane/hexane .

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, C=CH), 6.45 (d, J=15.6 Hz, 1H, CH-C=O), 4.12 (s, 3H, N-CH₃), 2.85–1.45 (m, 15H, adamantyl).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1540 cm⁻¹ (pyrazole ring).

Elemental Analysis

ElementCalculated (%)Observed (%)
C76.0175.89
H8.518.47
N9.859.79

Deviations <0.5% confirm high purity.

Material Science Applications

Polymer Precursors

The adamantane-propenone-pyrazole system serves as a crosslinker in epoxy resins, improving thermal stability:

Table 2: Thermal Properties of Adamantane-Modified Epoxy

PropertyConventional EpoxyModified Epoxy
Glass Transition Temp (T₉)145°C182°C
Decomposition Onset290°C325°C

Enhanced performance arises from adamantane’s rigidity resisting chain mobility.

Chelating Agents

The pyrazole nitrogen and carbonyl oxygen form stable complexes with Cu²⁺ (log K = 8.2) and Fe³⁺ (log K = 9.1), applicable in wastewater metal ion extraction .

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